molecular formula C9H9N3O3 B1492438 Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1363405-50-8

Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate

Cat. No.: B1492438
CAS No.: 1363405-50-8
M. Wt: 207.19 g/mol
InChI Key: MRIVQOCMICUUQW-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1363405-50-8 . It has a molecular weight of 207.19 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-7-10-8(13)3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, related compounds have been involved in various reactions. For example, a variety of novel disubstituted 2-(alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-A]pyrimidine derivatives were prepared via sequential site-selective cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.19 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary scientific applications of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is in the synthesis of novel heterocyclic compounds. For instance, the compound has been utilized in the development of pyrazolo[4,3-d]pyrimidines through a synthetic method that involves the reaction with diethyl oxaloacetate and ethyl acylpyruvates (H. Takei, N. Yasuda, H. Takagaki, 1979). Additionally, research on the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amines has led to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, showcasing the compound's reactivity and its utility in creating complex structures with potential biological activities (M. V. Goryaeva et al., 2009).

Potential in Biological Activities

This compound derivatives have shown promise in various biological applications. For example, the synthesis and X-ray analysis of certain derivatives have provided insights into their potential structural properties for biological applications (J. P. Clayton et al., 1980). Moreover, these compounds have been implicated in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are of interest due to their potential as benzodiazepine receptor ligands, highlighting their significance in medicinal chemistry (F. Bruni et al., 1994).

Safety and Hazards

The safety information for Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

While specific future directions for Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate were not found, related compounds, such as triazole-pyrimidine hybrids, have potential applications in neuroprotection and anti-neuroinflammatory agents . This suggests that this compound could also have potential applications in these areas.

Properties

IUPAC Name

ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-7-10-8(13)3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIVQOCMICUUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=O)NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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